Vinyltris(methoxypropoxy)silane

Description

Significance of Organosilane Chemistry in Interfacial Science

Organosilane chemistry is fundamental to interfacial science, providing the chemical tools necessary to engineer the boundary region between different phases of matter. Organosilanes are bifunctional molecules, typically represented by the general formula YRSiX₃. nih.govresearchgate.net In this structure, 'X' represents a hydrolyzable group, commonly an alkoxy group, which can react with inorganic surfaces like glass, metals, and mineral fillers. These surfaces are typically rich in hydroxyl (-OH) groups, and the silane's alkoxy groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) intermediates. researchgate.net These silanols then condense with the surface hydroxyls to form stable, covalent metallo-siloxane bonds (M-O-Si), effectively grafting the silane (B1218182) molecule to the inorganic substrate. nih.gov

Role of Vinyl Functional Silanes in Polymer and Composite Systems

Vinyl functional silanes are a specific class of organosilanes where the organofunctional group 'Y' is a vinyl group (-CH=CH₂). sinosil.comchinacouplingagents.com This vinyl group is capable of participating in free-radical polymerization, a common curing mechanism for many thermoset and thermoplastic polymers, including polyethylene (B3416737), polypropylene (B1209903), and unsaturated polyesters. sinosil.comecopowerchem.com This reactivity allows vinyl silanes to copolymerize with the resin matrix, forming strong covalent bonds that integrate the silane directly into the polymer structure. ecopowerchem.comlyringroup.com

This dual reactivity makes vinyl silanes highly effective as crosslinking agents, adhesion promoters, and surface modifiers. sinosil.com When used to treat inorganic fillers like glass fibers or silica (B1680970), they dramatically improve the bond between the filler and the polymer matrix. sinogracechem.com This enhanced adhesion leads to significant improvements in the mechanical and electrical properties of the resulting composite, particularly its resistance to moisture. sinosil.comlanyachem.com In applications such as wire and cable manufacturing, vinyl silanes can be grafted onto polyethylene chains. This process introduces active sites that allow for moisture-induced crosslinking, which enhances the material's heat resistance, durability, and crack resistance. ecopowerchem.comlyringroup.com The use of vinyl silanes is therefore pivotal in creating advanced composites with superior strength, weatherability, and performance characteristics. sinosil.comecopowerchem.com

Academic Research Trajectories and Contemporary Relevance of Vinyltris(methoxypropoxy)silane

This compound is distinguished from more common vinyl silanes, such as vinyltrimethoxysilane (B1682223) (VTMO) and vinyltriethoxysilane (B1683064) (VTEO), by the structure of its hydrolyzable groups. The methoxypropoxy groups are larger and more complex than simple methoxy (B1213986) or ethoxy groups, which imparts distinct properties to the molecule. A key area of research and application interest is its comparatively slower hydrolysis rate. feidianchem.com This controlled reactivity allows for a more manageable curing process in moisture-sensitive systems, providing a longer working time and enabling the formation of a more uniform and ordered interfacial layer.

This characteristic makes this compound particularly valuable in the formulation of high-performance sealants, adhesives, and coatings where precise control over the curing profile is essential for optimal bonding. Its unique structure also provides distinct solubility and crosslinking efficiency. Contemporary research focuses on its application as a coupling agent in advanced composites for the automotive, aerospace, and construction industries, where enhancing the bond between fillers and polymer matrices is critical for durability. industrytoday.co.uk Furthermore, its potential for modifying biomaterial surfaces to improve biocompatibility is an emerging area of scientific exploration. The compound's ability to create strong, moisture-resistant bonds makes it a relevant and valuable component in the development of advanced materials designed for demanding environments. lyringroup.comindustrytoday.co.uk

Structure

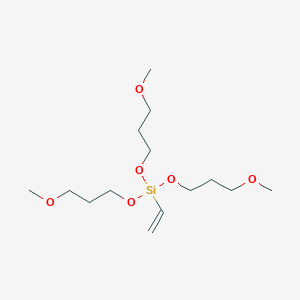

2D Structure

Properties

IUPAC Name |

ethenyl-tris(3-methoxypropoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O6Si/c1-5-21(18-12-6-9-15-2,19-13-7-10-16-3)20-14-8-11-17-4/h5H,1,6-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUJDDNOLKLDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCO[Si](C=C)(OCCCOC)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Vinyltris Methoxypropoxy Silane

Established Synthesis Pathways and Reaction Stoichiometry

The most common and economically viable method for synthesizing vinyltris(methoxypropoxy)silane is through the direct alcoholysis of vinyltrichlorosilane with 2-methoxypropanol. This reaction is a nucleophilic substitution at the silicon atom, where the alkoxy groups from the alcohol replace the chlorine atoms on the silane (B1218182).

Silane Coupling Reactions Utilizing Vinyltrichlorosilane and Methoxypropyl Alcohol

CH₂=CHSiCl₃ + 3 HOCH(CH₃)CH₂OCH₃ → CH₂=CHSi(OCH(CH₃)CH₂OCH₃)₃ + 3 HCl

In this reaction, one mole of vinyltrichlorosilane reacts with three moles of 2-methoxypropanol to produce one mole of this compound and three moles of hydrogen chloride. To manage the reaction's exothermicity and ensure complete substitution, the 2-methoxypropanol is often mixed with an anhydrous solvent and added dropwise to the vinyltrichlorosilane. An alkali scrubber system is essential to neutralize the evolved HCl gas, preventing its release and potential corrosion of equipment. google.com

Optimization of Catalytic Systems in Synthesis (e.g., Acid/Base, Metal Oxides/Halides)

The alcoholysis of chlorosilanes is often facile and can proceed without a catalyst. guidechem.com However, to enhance reaction rates and ensure completion, various catalytic systems can be employed. While specific catalysts for the this compound synthesis are not extensively detailed in public literature, analogous reactions for other vinylalkoxysilanes provide insight into potential catalytic approaches.

For instance, the synthesis of vinyltrimethoxysilane (B1682223), a closely related compound, can be catalyzed by peroxides, tertiary amines, or platinum salts when following a different synthetic route involving the addition of trichlorosilane (B8805176) to acetylene (B1199291). guidechem.com In the context of alcoholysis, the primary focus is often on managing the removal of HCl, which itself can influence the reaction environment. In some processes for related silanes, a small amount of a base, such as sodium methoxide (B1231860), is added during the purification step to neutralize any residual acid, rather than acting as a primary reaction catalyst. google.com

Control of Reaction Conditions: Temperature and Time Parameters

Precise control of reaction temperature and duration is critical for maximizing yield and minimizing side reactions. For the synthesis of this compound, the dropwise addition of the alcohol mixture is typically conducted over a period of 3 to 6 hours. google.com During this addition, the reaction temperature is maintained within a range of 50–100°C. google.com This controlled addition and temperature management help to dissipate the heat generated from the exothermic reaction and prevent the unwanted polymerization of the vinyl group or other side reactions.

The following table summarizes typical reaction parameters for the synthesis of this compound and a related compound.

| Parameter | This compound | Vinyltrimethoxysilane (oligomer) |

| Primary Reactants | Vinyltrichlorosilane, 2-Methoxypropanol | Vinyltrichlorosilane, Methanol (B129727) |

| Reaction Temperature | 50–100 °C | 50–100 °C google.com |

| Addition Time | 3–6 hours | 3–6 hours google.com |

| Key Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

Post-Synthesis Purification and Isolation Techniques (e.g., Vacuum Distillation, Neutralization)

Following the completion of the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the solvent, and dissolved hydrogen chloride. A multi-step purification process is therefore necessary.

The first step is typically a vacuum distillation to remove low-boiling components. google.com This is often carried out at temperatures between 60°C and 120°C under a vacuum of approximately -0.09 MPa. google.com This process effectively removes any residual solvent and unreacted alcohol.

After the initial distillation, the crude product is treated with a neutralizing agent to remove any remaining dissolved HCl. A small amount of sodium methoxide is commonly added for this purpose. google.com The neutralization reaction results in the formation of a salt (sodium chloride), which precipitates out of the liquid silane.

The final step is filtration, often suction filtration, to remove the precipitated salts and any other solid impurities. google.com This yields the final product as a colorless or light yellow transparent liquid. google.com

Comparative Analysis of Synthetic Routes for Related Vinyltrialkoxysilanes

The synthetic principles applied to this compound are also relevant to other important vinyltrialkoxysilanes, such as vinyltrimethoxysilane and vinyltriethoxysilane (B1683064). However, there are distinctive features in their preparation.

Distinctive Features in the Preparation of Vinyltrimethoxysilane and Vinyltriethoxysilane

While vinyltrimethoxysilane and vinyltriethoxysilane can also be prepared by the direct alcoholysis of vinyltrichlorosilane with methanol and ethanol (B145695), respectively, alternative industrial routes are also common. guidechem.comwikipedia.org One significant alternative is the hydrosilylation reaction, which involves the addition of a hydridosilane (like trimethoxysilane (B1233946) or triethoxysilane) across the triple bond of acetylene. chemicalbook.com

This hydrosilylation is typically catalyzed by platinum compounds. chemicalbook.com Another route involves the reaction of trichlorosilane with acetylene, which can be more effective with catalysts like peroxides or tertiary amines. guidechem.com These alternative pathways avoid the generation of large quantities of HCl, which is a major byproduct of the chlorosilane alcoholysis route.

The choice of synthetic route for these silanes often depends on the availability and cost of the starting materials, as well as the desired purity of the final product. The physical properties of the alcohols (methanol and ethanol) also lead to different reaction and purification parameters compared to 2-methoxypropanol due to their lower boiling points.

The following table provides a comparative overview of the synthesis of these vinyltrialkoxysilanes.

| Feature | This compound | Vinyltrimethoxysilane | Vinyltriethoxysilane |

| Primary Synthesis Route | Alcoholysis of vinyltrichlorosilane with 2-methoxypropanol | Alcoholysis of vinyltrichlorosilane with methanol guidechem.com or Hydrosilylation of acetylene chemicalbook.com | Alcoholysis of vinyltrichlorosilane with ethanol or Hydrosilylation of acetylene wikipedia.orgprepchem.com |

| Alternative Reactants | Not commonly cited | Trimethoxysilane, Acetylene chemicalbook.com | Triethoxysilane, Acetylene prepchem.com |

| Catalyst (Hydrosilylation) | N/A | Platinum compounds chemicalbook.com | Platinum compounds |

| Boiling Point of Alcohol | 119-120 °C (2-methoxypropanol) | 64.7 °C (Methanol) | 78.37 °C (Ethanol) |

| Key Consideration | Management of higher boiling point alcohol during purification. | Handling of highly volatile and flammable methanol. | Management of ethanol-water azeotrope if not anhydrous. |

Influence of Alkoxy Group Structure on Synthesis Efficiency and Byproduct Formation

The synthesis of this compound, a key organosilane coupling agent, is significantly influenced by the molecular architecture of the alkoxy groups attached to the silicon atom. The efficiency of the synthesis and the profile of byproducts generated are intrinsically linked to the steric and electronic characteristics of the methoxypropoxy group when compared to simpler alkoxy substituents like methoxy (B1213986) or ethoxy groups.

The primary route for synthesizing vinylalkoxysilanes is the alcoholysis of a chlorosilane, typically vinyltrichlorosilane, with the corresponding alcohol. In this case, 2-methoxypropoxy alcohol is used. The fundamental reaction is as follows:

CH₂=CHSiCl₃ + 3 HO(CH₂)₃OCH₃ → CH₂=CHSi(O(CH₂)₃OCH₃)₃ + 3 HCl

The efficiency of this esterification is governed by several factors inherent to the structure of the alkoxy group.

Research Findings on Synthesis Efficiency:

The structure of the alkoxy group directly impacts the reaction kinetics of the alcoholysis reaction. Research into the hydrolysis and alcoholysis of chlorosilanes has established that the steric bulk of the attacking alcohol is a primary determinant of the reaction rate.

Steric Hindrance: The methoxypropoxy group is significantly larger and more sterically hindering than simple methoxy or ethoxy groups. This increased bulk impedes the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center of the vinyltrichlorosilane. Consequently, the reaction rate for the synthesis of this compound is generally slower compared to the synthesis of vinyltrimethoxysilane or vinyltriethoxysilane under identical conditions. Studies have shown that the rates of hydrolysis for alkoxy groups generally follow the order: methoxy > ethoxy > propoxy, with a methoxysilane (B1618054) hydrolyzing up to ten times faster than its ethoxy counterpart. While direct kinetic data for methoxypropoxy is not readily available in comparative tables, the principle of increased steric hindrance suggests a further reduction in reaction rate.

Influence on Byproduct Formation:

The structure of the alkoxy group also plays a crucial role in the types and quantities of byproducts formed during synthesis.

Incomplete Substitution: Due to the slower reaction rates and significant steric hindrance from the bulky methoxypropoxy groups, there is a higher probability of incomplete substitution of the chlorine atoms on the silicon. This can lead to the formation of byproducts such as vinyldichloro(methoxypropoxy)silane and vinylchloro-bis(methoxypropoxy)silane. Achieving a high yield of the fully substituted this compound often requires more stringent reaction conditions, such as elevated temperatures or longer reaction times, compared to syntheses with less bulky alcohols.

Alcohol Byproducts: The most direct and predictable byproduct of the alcoholysis reaction is the corresponding alcohol of any remaining hydrolyzable groups on the silane. In syntheses involving simpler silanes like vinyltrimethoxysilane, the byproduct of subsequent hydrolysis is methanol. In contrast, ethoxy-functional silanes yield ethanol, which is considerably less hazardous. The use of 2-methoxypropoxy alcohol in the synthesis of this compound means that this specific alcohol would be the resulting byproduct of any subsequent hydrolysis, a factor that can be relevant in the handling and application of the final product.

Oligomerization: Alkoxysilanes can undergo self-condensation or oligomerization, especially in the presence of moisture, to form siloxane bridges (Si-O-Si). The rate of this condensation is also influenced by the size of the alkoxy group. While larger groups slow down the initial hydrolysis step, which is necessary for condensation, they also provide greater stability against premature oligomerization once formed.

While specific quantitative data comparing the synthesis of various vinylalkoxysilanes is limited, the established principles of reaction kinetics provide a clear framework for understanding the influence of the methoxypropoxy group. The following table summarizes the expected qualitative differences in synthesis based on these principles.

| Alkoxy Group | Relative Steric Bulk | Expected Relative Reaction Rate | Major Alcohol Byproduct (from hydrolysis) | Likelihood of Incomplete Substitution |

| Methoxy | Low | High | Methanol | Low |

| Ethoxy | Medium | Medium | Ethanol | Medium |

| Methoxypropoxy | High | Low | 2-Methoxypropoxy alcohol | High |

This interactive table allows for a qualitative comparison of how different alkoxy groups are expected to influence the synthesis of vinylalkoxysilanes.

Fundamental Reaction Mechanisms of Vinyltris Methoxypropoxy Silane

Hydrolysis Kinetics and Silanol (B1196071) Formation

The initial and crucial step in the reaction cascade of Vinyltris(methoxypropoxy)silane is the hydrolysis of its alkoxy groups to form reactive silanol (Si-OH) functionalities. This process is a prerequisite for subsequent condensation reactions and the formation of a durable siloxane network.

Mechanism of Alkoxy Group Hydrolysis to Silanol Functionalities

The hydrolysis of this compound involves the nucleophilic substitution of the methoxypropoxy groups with hydroxyl groups from water. This reaction is typically catalyzed by either an acid or a base. nih.gov In an acidic medium, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by a water molecule. nih.gov Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. nih.gov

The hydrolysis proceeds in a stepwise manner, with the three methoxypropoxy groups being replaced sequentially by hydroxyl groups to form mono-, di-, and finally tri-silanol species. The structure of the alkoxy group plays a significant role in the hydrolysis rate. The bulkier methoxypropoxy group in this compound results in a slower hydrolysis rate compared to smaller alkoxy groups like methoxy (B1213986) or ethoxy. nih.gov This slower, more controlled hydrolysis can be advantageous in applications where a longer working time is required before curing. nih.gov

The general reaction can be represented as follows:

CH₂=CH-Si(O-CH₂-CH(CH₃)-O-CH₃)₃ + 3H₂O → CH₂=CH-Si(OH)₃ + 3HO-CH₂-CH(CH₃)-O-CH₃

Influence of Aqueous Environment pH on Hydrolysis Rate and Silanol Stability

The pH of the aqueous environment is a critical parameter that significantly influences both the rate of hydrolysis and the stability of the resulting silanol groups. The hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7. cfmats.com Both acidic and basic conditions catalyze the reaction. cfmats.comresearchgate.net

Under acidic conditions (pH 3-5), the hydrolysis rate is significantly accelerated. cfmats.com The protonation of the alkoxy group facilitates the nucleophilic attack by water. nih.gov In contrast, under alkaline conditions, the rate of condensation of silanols is generally faster than the rate of hydrolysis. nih.gov

The stability of the formed silanols is also pH-dependent. Silanols are most stable in weakly acidic to neutral solutions. In highly acidic or alkaline solutions, the condensation reaction is favored, leading to a shorter lifespan for the monomeric silanol species. For many applications, a pH between 4 and 5 is considered optimal for achieving a balance between a reasonable hydrolysis rate and sufficient silanol stability to allow for interfacial bonding.

| pH Range | Predominant Reaction | Rate of Hydrolysis | Rate of Condensation | Silanol Stability |

| < 4 (Acidic) | Hydrolysis | Fast | Slow to Moderate | Moderate |

| 4 - 6 (Weakly Acidic) | Hydrolysis | Moderate | Slow | High |

| 7 (Neutral) | - | Very Slow | Very Slow | Very High |

| > 7 (Basic) | Condensation | Moderate | Fast | Low |

Pathways of Silanol Oligomerization and Sol-Gel Transitions

Once silanol groups are formed, they can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers. These oligomers can be linear, branched, or cyclic structures. The continued condensation of these oligomers results in the formation of a three-dimensional network, a process known as gelation, which marks the transition from a liquid "sol" to a solid "gel". mdpi.com

The structure of the resulting gel is influenced by the reaction conditions. Under acidic catalysis, the hydrolysis reaction is generally faster than the condensation reaction, leading to the formation of more linear, less branched polymer chains. mdpi.com In contrast, basic catalysis promotes a faster condensation rate, resulting in more highly branched and cross-linked, particulate-like structures. mdpi.com The sol-gel process allows for the creation of materials with tailored porosity and surface area.

Condensation Reactions and Siloxane Network Formation

The condensation of silanols is the final stage in the formation of a stable, cross-linked siloxane network. This can occur at the interface with a substrate or within the bulk of the material.

Mechanisms of Interfacial Condensation with Inorganic Substrates

A key application of this compound is as a coupling agent to improve adhesion between organic polymers and inorganic substrates. This is achieved through the condensation of the silanol groups with hydroxyl groups present on the surface of inorganic materials such as glass, silica (B1680970), and metal oxides. d-nb.info

The process involves the formation of hydrogen bonds between the silanol groups of the hydrolyzed silane (B1218182) and the surface hydroxyls of the substrate. d-nb.info Upon drying or curing, a dehydration reaction occurs, leading to the formation of strong, covalent Si-O-Substrate bonds. d-nb.info This creates a durable interface that chemically links the organic and inorganic phases. The vinyl group of the silane remains available to react with an organic polymer matrix.

Formation of Siloxane Linkages (Si-O-Si) through Intramolecular and Intermolecular Condensation

In addition to interfacial bonding, the silanol groups of hydrolyzed this compound can condense with each other through both intramolecular and intermolecular pathways to form a cross-linked siloxane network.

Intermolecular condensation occurs between silanol groups on different molecules, leading to the growth of the polymer chain and the formation of a three-dimensional network. This is the primary mechanism for the formation of the bulk siloxane material.

Intramolecular condensation can occur between silanol groups on the same molecule, leading to the formation of cyclic structures. This is more likely to happen with di-silanols and can influence the final structure and properties of the resulting polymer.

The balance between these two condensation pathways is influenced by factors such as the concentration of the silane, the solvent, and the temperature. Higher concentrations tend to favor intermolecular condensation and network formation.

Catalysis and Kinetic Control of Condensation Reactions

The condensation of this compound, which follows its initial hydrolysis to form silanol groups (Si-OH), is a critical step in the formation of a stable siloxane network (Si-O-Si). The rate and extent of these condensation reactions can be precisely controlled through the use of catalysts and by adjusting reaction conditions.

Catalysis:

The condensation reaction can be significantly accelerated by various catalysts, which can be broadly categorized as acidic, basic, or organometallic compounds.

Acid Catalysis: In acidic conditions, the condensation mechanism typically involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol. This process is generally effective in promoting the formation of siloxane bonds. Acidic conditions are often chosen to enhance silanol formation while moderating the rate of self-condensation. researchgate.netresearchgate.net

Base Catalysis: Under basic conditions, a hydroxyl ion (OH⁻) can deprotonate a silanol group, forming a more reactive silanolate anion (Si-O⁻). This anion then readily attacks another neutral silanol or even an unhydrolyzed alkoxysilane, leading to the formation of a siloxane bond. The rate of hydrolysis and condensation is often faster in alkaline environments.

Organometallic Catalysts: Compounds based on tin, titanium, and zirconium are highly effective catalysts for silane condensation. For instance, dibutyltin (B87310) dilaurate is a commonly used catalyst that promotes the moisture crosslinking of silane-grafted polymers. researchgate.net

The choice of catalyst has a profound impact on the final structure and properties of the resulting polymer network.

Kinetic Control:

Kinetic control over the condensation reaction is crucial for tailoring material properties. Key parameters for controlling the reaction kinetics include:

pH: The pH of the reaction medium is a dominant factor. The rate of hydrolysis has a minimum around a pH of 7, while the condensation rate is minimal at a pH of approximately 4-5. By adjusting the pH, it is possible to favor hydrolysis over condensation or vice versa. researchgate.net For instance, acidic pH can accelerate the hydrolysis of the silane compared to neutral conditions, while minimizing the rate of subsequent condensation reactions. researchgate.net

Water Concentration: The stoichiometry of water is critical. A controlled amount of water is necessary to initiate hydrolysis. The water-to-silane ratio influences the extent of hydrolysis and the subsequent condensation pathways, affecting the degree of crosslinking and the final network structure. google.com

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to faster network formation. researchgate.net

Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water, thereby influencing the reaction kinetics. researchgate.net

By carefully manipulating these factors, the condensation of this compound can be directed to produce materials with desired characteristics, from linear oligomers to highly crosslinked three-dimensional networks.

Table 1: Factors Influencing the Kinetics of Silane Condensation

| Factor | Effect on Reaction Rate | Mechanism of Control |

|---|---|---|

| Catalyst | Increases rate | Lowers the activation energy for silanol condensation. nih.gov |

| pH | Highly influential | Affects the protonation state of silanols and the concentration of hydroxide ions, altering the reaction pathway. researchgate.net |

| Water/Silane Ratio | Influences rate and extent | Controls the availability of reactants for hydrolysis, which is a precursor to condensation. google.com |

| Temperature | Increases rate | Provides the necessary energy for bond formation and breaking. researchgate.net |

| Solvent | Can influence rate | Affects reactant solubility and concentration. researchgate.net |

Vinyl Group Reactivity and Polymerization Dynamics

The vinyl group of this compound provides a site for polymerization, allowing it to be incorporated into organic polymer chains or to form crosslinks between them. This reactivity is typically harnessed through radical polymerization mechanisms.

Radical polymerization is a common method for polymerizing vinyl monomers and involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. libretexts.orgsigmaaldrich.com Initiators are compounds that decompose under heat (thermal initiators) or light (photoinitiators) to produce active radical species. sigmaaldrich.com

Thermal Initiators: Common thermal initiators include azo compounds like azoisobutyronitrile (AIBN) and organic peroxides such as benzoyl peroxide (BPO). libretexts.orgyoutube.com These molecules break down at specific temperatures to form radicals.

Photoinitiators: Photoinitiators, such as benzophenones and camphorquinone, generate radicals upon exposure to UV light. sigmaaldrich.com

Once formed, the initiator radical adds across the double bond of the vinyl group of this compound. This addition creates a new, more stable carbon-centered radical on the silane molecule, initiating the polymerization chain. libretexts.org

Propagation: The newly formed radical on the silane monomer then reacts with another vinylsilane monomer. This process repeats, rapidly adding monomers to the growing polymer chain. The propagation reaction is highly regioselective, with the radical adding to the less substituted carbon of the vinyl group to form a more stable radical on the carbon adjacent to the silicon atom.

Termination: The growth of the polymer chain is eventually terminated by one of several mechanisms, such as the combination of two growing chains or disproportionation, where a hydrogen atom is transferred from one radical chain to another.

The reactivity of the vinyl group in radical polymerization allows for the synthesis of a wide range of polymers with tailored properties.

Table 2: Common Initiators for Radical Polymerization

| Initiator Type | Examples | Activation Method | Typical Applications |

|---|---|---|---|

| Thermal Initiators | Azoisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) libretexts.org | Heat sigmaaldrich.com | Bulk and solution polymerization |

| Photoinitiators | Benzophenones, Camphorquinone sigmaaldrich.com | UV Light | Coatings, inks, and adhesives |

| Redox Initiators | Peroxides combined with amines youtube.com | Chemical reaction at lower temperatures | Emulsion polymerization, medical polymers |

The vinyl functionality of this compound is particularly useful for crosslinking pre-existing polymer chains, such as polyethylene (B3416737). This is commonly achieved using peroxides or high-energy radiation to generate radicals on the polymer backbone, which can then react with the vinylsilane.

Peroxide-Initiated Crosslinking: In this process, an organic peroxide is blended with a polymer (e.g., polyethylene) and this compound. iupac.org Upon heating, the peroxide decomposes to form alkoxy radicals. ncsu.edu These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals. iupac.org A polymer macroradical can then add across the vinyl group of the silane, grafting the silane molecule onto the polymer chain. researchgate.netspecialchem.com Subsequently, the hydrolyzable methoxypropoxy groups on the grafted silane can undergo moisture-induced condensation, forming stable crosslinks between polymer chains. specialchem.comichtj.waw.pl This two-step process of grafting and subsequent moisture curing is a widely used industrial method. ichtj.waw.pl

Radiation-Induced Crosslinking: High-energy radiation, such as electron beams or gamma rays, can also be used to initiate crosslinking. osti.gov The radiation interacts with the polymer, causing the homolytic cleavage of C-H or C-C bonds and generating polymer macroradicals. iaea.org In the presence of this compound, these macroradicals can react with the vinyl group, leading to grafting. nih.gov Similar to peroxide-initiated methods, the grafted silane can then form crosslinks via hydrolysis and condensation. Radiation-induced crosslinking offers advantages such as processing at lower temperatures and the ability to crosslink the polymer after it has been formed into a final shape. osti.goviaea.org Both methods result in a thermoset material with improved properties such as thermal stability, chemical resistance, and mechanical strength. researchgate.netspecialchem.com

Table 3: Comparison of Crosslinking Methods

| Feature | Peroxide-Initiated Crosslinking | Radiation-Induced Crosslinking |

|---|---|---|

| Initiation | Thermal decomposition of peroxides iupac.org | High-energy radiation (e-beam, gamma) osti.gov |

| Process | Grafting occurs at elevated temperatures in an extruder. specialchem.com | Can be performed at various temperatures, even on solid polymer. iaea.org |

| Advantages | Cost-effective and well-established process. specialchem.com | Fast, clean, and allows for crosslinking of finished products. osti.goviaea.org |

| Disadvantages | Potential for premature crosslinking (scorch) during processing. | High initial capital cost for irradiation equipment. |

Interplay Between Hydrolysis, Condensation, and Vinyl Reactivity in Material Systems

In many applications, the hydrolysis and condensation of the methoxypropoxy groups and the polymerization of the vinyl group of this compound occur concurrently or sequentially. The competition and interplay between these reactions are crucial in determining the final structure and performance of the material. researchgate.net

For example, in the production of crosslinked polyethylene, the vinyl group is first grafted onto the polyethylene backbone using a peroxide or radiation. ichtj.waw.pl This grafting step relies on the reactivity of the vinyl group. The resulting silane-grafted polyethylene is then exposed to moisture, often in the presence of a condensation catalyst, to induce hydrolysis of the methoxypropoxy groups and subsequent condensation to form a crosslinked network. ichtj.waw.pl Here, the two types of reactivity are utilized in a sequential manner.

In other systems, such as in coatings or adhesives, all three reactions—hydrolysis, condensation, and vinyl polymerization—can occur simultaneously. google.com For instance, a formulation might contain this compound, other vinyl monomers, a radical initiator, water, and a condensation catalyst. Upon initiation, the vinyl groups of the silane will copolymerize with the other monomers to form the main polymer backbone. Simultaneously, the silane's methoxypropoxy groups will hydrolyze and condense, forming an inorganic siloxane network that is covalently bonded to the organic polymer. This results in the formation of a hybrid organic-inorganic composite material with enhanced properties.

The relative rates of these competing reactions are critical. researchgate.net For instance, if the silane condensation is too fast, a brittle, highly crosslinked silica-like phase may form before a robust organic polymer network is established. Conversely, if vinyl polymerization is much faster, the silane might be fully incorporated into polymer chains before it has a chance to hydrolyze and form crosslinks, leading to a thermoplastic material rather than a thermoset. The kinetics of these reactions can be tailored by controlling factors such as the type and concentration of initiators and catalysts, temperature, pH, and the presence of moisture. researchgate.netresearchgate.net Understanding and controlling this interplay is key to designing advanced materials with specific performance characteristics.

Advanced Research Applications of Vinyltris Methoxypropoxy Silane in Material Science

Interfacial Adhesion Enhancement in Polymer Composites

The performance of polymer composites is critically dependent on the quality of the interface between the organic polymer matrix and the inorganic fillers. Vinyltris(methoxypropoxy)silane plays a pivotal role in strengthening this interface, leading to composite materials with superior properties.

This compound functions as a molecular bridge at the interface between organic polymers and inorganic substrates. Its bifunctional nature is the key to this capability. The mechanism involves a multi-step process where the silane (B1218182) chemically bonds to both the inorganic filler and the organic polymer matrix. sinosil.comhengdasilane.com

The process begins with the hydrolysis of the three methoxypropoxy groups in the presence of moisture. This reaction converts them into reactive silanol (B1196071) (Si-OH) groups. hengdasilane.comthenanoholdings.com These silanols then condense with hydroxyl groups present on the surface of inorganic materials, forming stable, covalent Si-O-metal or Si-O-Si bonds. hengdasilane.comthenanoholdings.comresearchgate.net Subsequently, the organofunctional vinyl group of the silane, which is now anchored to the inorganic surface, can copolymerize or react with the polymer matrix during the curing or grafting process. hengdasilane.com This dual reactivity creates a durable chemical linkage that spans the interface, effectively coupling the two dissimilar phases. hengdasilane.com

Table 1: Mechanism of this compound as a Coupling Agent

| Step | Description | Chemical Transformation |

|---|---|---|

| 1. Hydrolysis | The methoxypropoxy groups on the silicon atom react with water. | R-Si(OCH₂CH₂OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3HOCH₂CH₂OCH₃ |

| 2. Condensation | The resulting silanol groups react with hydroxyl groups on the inorganic filler's surface. | R-Si(OH)₃ + HO-Filler → R-Si(OH)₂-O-Filler + H₂O |

| 3. Interfacial Bonding | A stable covalent bond is formed between the silane and the inorganic material. | Forms a Si-O-Filler linkage. |

| 4. Polymer Interaction | The vinyl group at the other end of the silane molecule reacts and bonds with the organic polymer matrix. | Vinyl group participates in polymerization or grafting reactions. |

Silica (B1680970) and Silicates: As a vinyl-functional coupling agent, it promotes adhesion between polymers and silica or silicate-based fillers. ecopowerchem.comsinogracechem.com

Glass Fibers: It is used to pretreat glass fibers, improving the bond between the fibers and the resin, which enhances the mechanical strength and electrical properties of the resulting composites. ecopowerchem.comsinogracechem.com

Clay and Talc: The silane is employed to treat mineral fillers like clay and talc, improving their compatibility with the polymer matrix. sinogracechem.com

Metal Oxides: It effectively promotes adhesion to many metal oxides, broadening its application in various filled polymer systems. ecopowerchem.comsinogracechem.com This includes surface modification of flame retardants like aluminum hydroxide (B78521) and magnesium hydroxide, which improves their dispersion and compatibility with polymers. feidianchem.com

Table 2: Effects of Modifying Inorganic Fillers with this compound

| Inorganic Filler | Primary Benefit of Silane Modification |

|---|---|

| Silica, Silicates | Enhanced adhesion and compatibility with polymer resins. ecopowerchem.comsinogracechem.com |

| Glass Fibers | Improved mechanical strength and electrical properties of composites. ecopowerchem.comsinogracechem.com |

| Clay, Talc | Better dispersion and compatibility within the polymer matrix. lanyachem.comsinogracechem.com |

This compound is effective in promoting adhesion across a range of polymer systems, thereby enhancing their mechanical and electrical properties, particularly after exposure to moisture. lanyachem.comecopowerchem.com Its versatility allows it to be used in both thermoplastic and thermoset resins.

Polyethylene (B3416737): It can be used as a comonomer in the preparation of polyethylene, leading to improved adhesion to inorganic surfaces. lanyachem.com It is also used in cross-linked polyethylene systems. ecopowerchem.com

EPDM (Ethylene Propylene Diene Monomer): A primary application is in mineral-filled EPDM cables, where it enhances the bond between the elastomer and the filler. ulprospector.comulprospector.com

Unsaturated Polyesters: It is a highly effective coupling agent for promoting adhesion between unsaturated polyester (B1180765) resins and inorganic substrates. ecopowerchem.comsinogracechem.com

Acrylics: When used as a comonomer in the preparation of acrylic resins, it results in polymers with improved adhesion to inorganic surfaces. lanyachem.com

Table 3: Impact of this compound on Various Polymer Matrices

| Polymer Matrix | Key Improvement | Application Example |

|---|---|---|

| Polyethylene | Improved adhesion to inorganic surfaces; enables moisture crosslinking. lanyachem.com | Cross-linked polyethylene pipes (B44673) and cables. ecopowerchem.com |

| EPDM | Enhanced adhesion to mineral fillers. ulprospector.comulprospector.com | Mineral-filled EPDM cables. ulprospector.comulprospector.com |

| Unsaturated Polyesters | Stronger adhesion to inorganic reinforcements like glass fibers. ecopowerchem.comsinogracechem.com | Fiber-reinforced plastics. ecopowerchem.com |

| Acrylics | Improved adhesion to inorganic surfaces. lanyachem.com | Modified acrylic resins for coatings and adhesives. lanyachem.com |

The adhesion-promoting capabilities of this compound are extensively utilized in the formulation of high-performance coatings, adhesives, and sealants. ulprospector.comulprospector.com In these applications, it enhances the bond between the formulation and the substrate, leading to improved durability and performance. sinosil.comlanyachem.com

Coatings: It is used to pretreat glass, metal, or ceramic surfaces to improve the adhesion of coatings and enhance corrosion resistance. lanyachem.com It can also be copolymerized to create special coatings with excellent weather resistance. ecopowerchem.com

Adhesives: The silane is used as an adhesion promoter in various adhesives, improving the bond strength to difficult substrates. feidianchem.comulprospector.comrawsource.com

Sealants: In sealants, it improves the bond between the sealant and inorganic building materials, enhancing water resistance and long-term durability. sinosil.comrawsource.com

Table 4: Role in High-Performance Applications

| Application | Function of this compound | Resulting Benefit |

|---|---|---|

| Coatings | Surface pretreatment; copolymerization into resin. lanyachem.comecopowerchem.com | Improved adhesion, corrosion resistance, and weather resistance. lanyachem.comecopowerchem.com |

| Adhesives | Adhesion promoter. ulprospector.comulprospector.comrawsource.com | Enhanced bond strength to various substrates. feidianchem.com |

| Sealants | Adhesion promoter. sinosil.com | Increased durability and water resistance. sinosil.com |

Crosslinking Strategies for Polymeric and Elastomeric Systems

Beyond interfacial adhesion, this compound is integral to strategies for crosslinking polymers, which imparts enhanced thermal stability, chemical resistance, and mechanical properties.

A key application of vinyl silanes is in the production of moisture-curable polymers. bcxir.com This process involves two main stages: grafting and crosslinking.

First, the this compound is grafted onto a polymer backbone, such as polyethylene, often through a peroxide-initiated reaction in an extruder. bcxir.com This step introduces pendant silane groups to the polymer chains. The resulting silane-grafted polymer remains a thermoplastic and can be processed into its final form, such as a pipe or cable insulation. bcxir.com

The second stage is the crosslinking, which is activated by exposure to moisture or hot water. lanyachem.combcxir.com The hydrolyzable methoxypropoxy groups on the grafted silane react with water, forming silanol groups. These silanols then undergo a condensation reaction with each other, forming stable, covalent siloxane (Si-O-Si) bonds between adjacent polymer chains. bcxir.com This network of crosslinks transforms the thermoplastic material into a thermoset, significantly improving properties like heat resistance and tensile strength. researchgate.net

Table 5: Moisture-Induced Crosslinking Process

| Stage | Description | Key Feature |

|---|---|---|

| 1. Grafting | This compound is chemically grafted onto the polymer backbone using a peroxide initiator. bcxir.com | The polymer is functionalized with hydrolyzable silane groups. |

| 2. Fabrication | The silane-grafted polymer is processed into its final shape (e.g., extrusion). bcxir.com | The material is still thermoplastic at this stage. |

| 3. Curing | The fabricated part is exposed to moisture or hot water. bcxir.com | Hydrolysis of the methoxypropoxy groups to silanols occurs. |

| 4. Crosslinking | Silanol groups on adjacent chains condense to form a crosslinked network. bcxir.com | Stable Si-O-Si bonds are formed, creating a thermoset structure. |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum Hydroxide |

| Magnesium Hydroxide |

| Polyethylene |

| Ethylene Propylene Diene Monomer (EPDM) |

| Unsaturated Polyesters |

| Acrylics |

| Silanol |

| Dicumyl peroxide |

Polymer Modification and Copolymerization Approaches

Grafting is a powerful technique to modify the properties of existing polymers by chemically attaching new functional groups. The vinyl group of this compound makes it an excellent candidate for grafting onto polymer backbones, particularly polyolefins like polyethylene (PE) and polypropylene (B1209903) (PP). feidianchem.comresearchgate.net This process is typically initiated by free radicals generated from peroxides during melt processing in an extruder. sisib.com

The grafted silane introduces reactive methoxypropoxy groups along the polymer chain. sisib.com This modification serves several purposes:

It enables subsequent moisture-induced crosslinking, as discussed in the previous section. researchgate.net

It creates sites for improved adhesion to inorganic surfaces and fillers. mdpi.com

It can improve the compatibility between otherwise incompatible polymer blends. researchgate.net

Research into the melt grafting of vinyltrimethoxysilane (B1682223) (a related compound) onto PP/EPDM blends has shown that the grafting reaction improves thermal stability and alters crystallization behavior. researchgate.net The success of the grafting process depends on factors like initiator concentration and the presence of coagents. researchgate.net

This compound can also be directly incorporated into a polymer's structure by acting as a co-monomer during the polymerization process. lanyachem.com This approach allows for the synthesis of specialty polymers with built-in silane functionality. These polymers inherently possess improved adhesion to inorganic substrates and can be crosslinked with moisture. lanyachem.comsinosil.com

A notable example is the free-radical copolymerization of tris(methoxyethoxy)vinyl silane (TMEVS) with N-vinyl pyrrolidone (NVP). researchgate.netresearchgate.net This research created a novel copolymer where the hydrophilic properties of NVP were combined with the hydrophobic and reactive nature of the vinyl silane. researchgate.net By studying the monomer reactivity ratios, researchers can understand the copolymer composition and sequence distribution, which are crucial for tailoring the final properties of the material for specific applications, such as advanced coatings or biocompatible materials. researchgate.netresearchgate.net

| Polymerization Approach | Description | Resulting Polymer Characteristics | Example Application |

| Grafting | Attaching vinyl silane onto the backbone of a pre-existing polymer (e.g., PE, PP) via a free-radical reaction. researchgate.net | Polymer with pendant silane groups, enabling moisture crosslinking and improved adhesion. sisib.commdpi.com | Crosslinked polyethylene for wire and cable insulation. sisib.com |

| Copolymerization | Incorporating vinyl silane as a co-monomer during the initial synthesis of the polymer chain. lanyachem.comresearchgate.net | Polymer with integral silane functionality distributed along the chain, offering tailored properties. lanyachem.comsinosil.com | Synthesis of specialty copolymers like NVP-co-TMEVS for materials with controlled reactivity and surface properties. researchgate.netresearchgate.net |

A major challenge in creating high-performance composite materials is ensuring strong adhesion and uniform dispersion between the organic polymer matrix and inorganic fillers or reinforcements (e.g., glass fibers, silica, clay). mdpi.comsinogracechem.com this compound functions as a coupling agent to bridge this interface. feidianchem.com

The mechanism involves a dual reactivity:

The hydrolyzable methoxypropoxy groups react with hydroxyl groups on the surface of the inorganic material, forming stable covalent siloxane bonds (Si-O-Inorganic). gelest.com

The vinyl group can physically entangle or chemically react with the polymer matrix, especially during grafting or curing processes.

This chemical bridge significantly improves the interfacial compatibility, which leads to several performance enhancements:

Better Dispersion: By improving the interaction between the filler and the matrix, the silane treatment helps to break down filler agglomerates, leading to a more homogeneous dispersion. feidianchem.comresearchgate.net

Improved Durability: The stable covalent bonds at the interface enhance the material's resistance to moisture and other environmental factors that could otherwise degrade performance. sinogracechem.com

Studies have shown that treating fillers like woodflour or natural zeolite with vinyl silanes before incorporating them into a polypropylene matrix significantly improves the filler-matrix interaction and the mechanical properties of the resulting composite. researchgate.netiyte.edu.tr

Surface Treatment for Enhanced Performance of Inorganic Materials

Beyond its role in polymer composites, this compound is used to directly modify the surfaces of inorganic materials to enhance their performance in various applications. feidianchem.com The silane can be applied to substrates like glass, ceramics, and metals to improve the adhesion of subsequent coatings, inks, or adhesives. feidianchem.comlanyachem.com

When applied to a surface, the silane's methoxypropoxy groups hydrolyze and condense to form a durable siloxane layer that is covalently bonded to the substrate. gelest.com This layer presents a vinyl-functional surface that is more compatible with organic resins and polymers. This surface modification is critical for:

Coatings and Paints: Improving the adhesion and corrosion resistance of paints on metal or glass surfaces. lanyachem.com

Adhesives and Sealants: Enhancing the bond strength between organic adhesives and inorganic substrates. chinacouplingagents.com

Inorganic Fillers: Pre-treating fillers like aluminum hydroxide or magnesium hydroxide not only improves their dispersion in a polymer matrix but can also enhance the flame-retardant properties of the final composite. feidianchem.com

Glass Fibers: Treating glass fibers with vinyl silanes is a standard practice in the production of fiberglass-reinforced composites to ensure a strong bond between the glass and the polymer resin, which is essential for achieving high mechanical strength. sinogracechem.com

Surface Functionalization of Glass, Metals, and Ceramics

This compound is extensively used to pretreat the surfaces of glass, metals, and ceramics. chemicalbook.com The methoxypropoxy groups hydrolyze in the presence of moisture to form silanol groups. These silanols then condense with hydroxyl groups present on the surface of these inorganic materials, forming strong, covalent Si-O-substrate bonds. sigmaaldrich.com This process creates a durable chemical bridge between the inorganic substrate and an organic polymer matrix.

The vinyl group of the silane remains available to react with the polymer during subsequent processing, such as in the manufacturing of composites or coatings. This enhanced adhesion at the interface leads to significant improvements in the mechanical and electrical properties of the final material, especially under exposure to moisture. For instance, its use as a coupling agent in mineral-filled composites has been shown to increase tensile strength by approximately 30% compared to untreated samples. sigmaaldrich.com

The functionalization process not only improves adhesion but can also enhance corrosion resistance on metallic surfaces. The dense, cross-linked silane layer acts as a barrier, protecting the underlying metal from corrosive agents.

| Substrate | Property Improved | Mechanism | Reference |

|---|---|---|---|

| Glass, Metals, Ceramics | Adhesion, Corrosion Resistance | Formation of covalent Si-O-substrate bonds | chemicalbook.com |

| Mineral-filled Polymers | Mechanical and Electrical Properties | Improved interfacial bonding |

Modification for Improved Wettability, Water Repellency, and UV Resistance

The surface modification capabilities of this compound extend to altering the wettability of substrates, leading to enhanced water repellency. When applied to surfaces like fabrics or as an additive in coatings, the silane network can create a hydrophobic barrier. Research on a similar compound, vinyltriethoxysilane (B1683064), demonstrated that its application on polyester fabrics led to increased water contact angles, indicating improved water repellency. This is attributed to the formation of a silicone network on the fabric surface, which increases surface roughness and hydrophobicity.

In coating formulations, the inclusion of this compound has been shown to yield superior water repellency and UV resistance compared to formulations without the silane additive. sigmaaldrich.com This property is particularly valuable for outdoor applications where materials are exposed to environmental stressors. The silane's ability to form a stable, protective layer helps to prevent degradation from moisture and ultraviolet radiation.

| Substrate | Treatment | Resulting Property | Reference |

|---|---|---|---|

| Polyester Fabric | Vinyltriethoxysilane Emulsion | Increased Water Repellency | |

| General Coatings | This compound Additive | Superior Water Repellency and UV Resistance | sigmaaldrich.com |

Surface Modification for Interfacial Interactions in Specialized Applications (e.g., High Refractive Index Materials)

While extensive research on the application of this compound in high refractive index (HRI) materials is not widely documented, the properties of similar silane compounds suggest potential in this area. For instance, Tris(2-methoxyethoxy)(vinyl)silane, a closely related compound, has a refractive index of approximately 1.43. sigmaaldrich.com The ability of silanes to form well-defined layers on substrates could be leveraged to create nanocomposites with tailored refractive indices. By incorporating high refractive index nanoparticles that have been surface-functionalized with this compound into a polymer matrix, it is theoretically possible to enhance the refractive index of the composite material while maintaining optical clarity and good mechanical properties due to improved interfacial adhesion. Further research is needed to fully explore this potential application.

Contributions to Flame Retardant Polymer Composites

A significant area of application for this compound is in the field of flame retardant polymer composites. It plays a crucial role in improving the effectiveness and processability of these materials.

Surface Modification of Inorganic Flame Retardants (e.g., Aluminum Hydroxide, Magnesium Hydroxide)

Inorganic flame retardants such as Aluminum Hydroxide (ATH) and Magnesium Hydroxide (MH) are widely used due to their low cost and low smoke emission. However, their high polarity makes them incompatible with non-polar polymer matrices, leading to poor dispersion and a deterioration of mechanical properties. Surface modification of these flame retardants with this compound is a common strategy to overcome these issues. nih.gov

The silane coupling agent forms a chemical bridge between the hydrophilic surface of the inorganic filler and the hydrophobic polymer matrix. nih.gov This treatment improves the dispersion of the flame retardant particles within the polymer, enhances the interfacial compatibility, and ultimately improves the flame retardant effect and the mechanical properties of the composite. nih.gov For example, in halogen-free flame retardant cable materials, the use of this silane can significantly improve the dispersion of the filler and increase the oxygen index of the cable material. nih.gov

| Flame Retardant | Polymer Matrix | Effect of Silane Treatment | Reference |

|---|---|---|---|

| Aluminum Hydroxide (ATH) | Various Polymers | Improved dispersion, compatibility, and flame retardancy | nih.gov |

| Magnesium Hydroxide (MH) | Various Polymers | Improved dispersion, compatibility, and flame retardancy | nih.gov |

Synergistic Flame Retardant Effects in Clay/Polymer Composites

Research has shown that silane-modified clays (B1170129) can exhibit synergistic flame-retardant effects in polymer composites. While direct studies focusing on this compound in this specific application are limited, the general mechanism provides a strong indication of its potential.

When clay is modified with a silane coupling agent, it can be more uniformly dispersed within the polymer matrix. During combustion, the silane-modified clay helps to form a more uniform and dense char layer. This char layer acts as an insulating barrier, hindering the transfer of heat to the underlying polymer and restricting the release of flammable gases. The silane itself can decompose to form a silica (SiO2) protective layer on the clay surface, which further enhances the integrity and insulating properties of the char. This combined action of the clay and the silane-derived silica can lead to a synergistic improvement in the flame retardancy of the polymer composite, surpassing the effect of either component alone.

Advanced Characterization Methodologies for Vinyltris Methoxypropoxy Silane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on the connectivity of atoms and the nature of chemical bonds. For Vinyltris(methoxypropoxy)silane, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy offers a complete picture of its structural identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organosilanes. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atoms within the molecule.

¹H NMR: Proton NMR confirms the presence and connectivity of the vinyl and methoxypropoxy groups. The vinyl group protons (CH₂=CH-Si) typically appear as a complex multiplet system in the range of 5.8-6.2 ppm. The protons of the methoxypropoxy group exhibit distinct signals: the -O-CH₂- protons adjacent to the silicon atom, the central -CH₂- protons, the terminal -O-CH₃ protons, and the protons of the -CH₂- group adjacent to the ether oxygen. chemicalbook.com

¹³C NMR: Carbon NMR provides further structural confirmation by identifying each unique carbon environment. chemicalbook.com The vinyl carbons (CH₂=CH-Si) show distinct resonances, as do the three different carbon atoms within the methoxypropoxy chain (-O-CH₂-CH₂-CH₂-O-CH₃).

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying silicon-containing compounds. For this compound, a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to one vinyl group and three alkoxy groups. This technique is also invaluable for studying the hydrolysis and condensation reactions, as it can distinguish between the starting silane (B1218182) (T⁰ species) and subsequent siloxane structures like dimers and oligomers (T¹, T², and T³ species). researchgate.net

Table 1: Expected NMR Chemical Shifts (δ) for this compound Note: Data is based on typical values for similar functional groups and may vary slightly based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | CH₂ =CH-Si | 5.8 - 6.2 (multiplet) |

| CH₂=CH -Si | 5.8 - 6.2 (multiplet) | |

| Si-O-CH₂ -CH₂-CH₂-O-CH₃ | ~3.8 - 4.0 | |

| Si-O-CH₂-CH₂ -CH₂-O-CH₃ | ~1.8 - 2.0 | |

| Si-O-CH₂-CH₂-CH₂ -O-CH₃ | ~3.4 - 3.6 | |

| Si-O-CH₂-CH₂-CH₂-O-CH₃ | ~3.3 | |

| ¹³C | CH₂ =CH-Si | ~136 |

| CH₂=CH -Si | ~132 | |

| Si-O-CH₂ -CH₂-CH₂-O-CH₃ | ~68 | |

| Si-O-CH₂-CH₂ -CH₂-O-CH₃ | ~25 | |

| Si-O-CH₂-CH₂-CH₂ -O-CH₃ | ~72 | |

| Si-O-CH₂-CH₂-CH₂-O-CH₃ | ~59 | |

| ²⁹Si | Si (Vinyl)(OR)₃ | ~ -60 to -65 |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying specific functional groups. In the analysis of this compound, FTIR is used to confirm the presence of key structural motifs.

Key vibrational bands include:

Si-O-C Linkages: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of the asymmetric stretching of the Si-O-C bond in the alkoxy groups. gelest.comresearchgate.net

Vinyl Group: The C=C stretching vibration of the vinyl group appears around 1600 cm⁻¹. The C-H stretching of the vinyl group is observed above 3000 cm⁻¹. researchgate.net

Alkyl Chains (CH₂): The C-H stretching vibrations of the methylene (B1212753) groups in the methoxypropoxy chain are found in the 2950-2850 cm⁻¹ range. researchgate.net

Siloxane Bonds (Si-O-Si): The formation of siloxane bonds, resulting from hydrolysis and condensation of the silane, can be monitored by the appearance of a broad and very strong absorption band between 1130-1000 cm⁻¹. gelest.comresearchgate.net This band is a key indicator of oligomerization or polymerization.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond / Functional Group | Vibration Type |

| ~3060 | C-H (in CH₂=CH) | Stretching |

| 2950 - 2850 | C-H (in -CH₂-, -CH₃) | Stretching |

| ~1600 | C=C (Vinyl) | Stretching |

| ~1410 | Si-CH=CH₂ | Deformation |

| 1100 - 1000 | Si-O-C | Asymmetric Stretching |

| 1130 - 1000 | Si-O-Si (if condensed) | Asymmetric Stretching |

| ~960 | CH₂=CH- | Out-of-plane deformation |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. However, it is particularly sensitive to non-polar bonds, making it an excellent complementary technique. For silanes, the Si-O-Si symmetric stretch and the C=C vinyl stretch provide strong Raman signals. researchgate.net It serves as a unique "vibrational fingerprint" for the molecule. researchgate.net Raman spectroscopy is highly effective for monitoring the kinetics of silane hydrolysis and condensation reactions in aqueous solutions, as the Raman signal for water is typically weak, allowing for clear observation of changes in the silane and resulting siloxane species. researchgate.net Characteristic bands for Si-O-Si bond formation can be observed around 500 cm⁻¹, providing insight into the early stages of oligomerization. researchgate.net

Chromatographic and Mass Spectrometric Analysis for Compositional Purity

Chromatographic techniques are essential for separating complex mixtures into their individual components, while mass spectrometry provides information on the mass-to-charge ratio of these components, allowing for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile and semi-volatile compounds. It is ideally suited for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for unambiguous identification. jfda-online.com This technique can effectively separate the main silane from starting materials or side-reaction products like alcohols or partially substituted silanes.

Table 3: Potential Byproducts Identifiable by GC-MS

| Compound | Reason for Presence |

| Methoxypropanol | Byproduct of synthesis or hydrolysis |

| Tetrasubstituted Silanes | Impurity from synthesis |

| Disubstituted Vinyl Silanes | Incomplete reaction during synthesis |

| Solvents (e.g., Toluene) | Residual solvent from purification |

While GC-MS is excellent for volatile compounds, it is not suitable for the non-volatile oligomers that form when this compound hydrolyzes and condenses. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing these higher molecular weight species. rsc.org In LC-MS, separation occurs in a liquid phase, allowing for the analysis of larger, less volatile molecules like dimers, trimers, and other oligomers of the silane. researchgate.net The liquid chromatograph separates these oligomers based on their size or polarity. The eluting components are then ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer, which confirms their molecular weight and provides structural clues, enabling the characterization of the distribution of oligomerization products.

Table 4: Oligomeric Species Analyzable by LC-MS

| Species | Description |

| Dimer | Two silane units linked by a Si-O-Si bond |

| Trimer | Three silane units linked by Si-O-Si bonds |

| Low-MW Oligomers | Short-chain polymers of the silane |

| Cyclic Oligomers | Ring structures formed from silane condensation |

Gel Permeation Chromatography (GPC) for Monitoring Oligomerization and Polymerization Progress

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for monitoring the progress of oligomerization and polymerization of silanes like this compound. rsc.orglcms.cz This technique separates molecules based on their hydrodynamic volume in solution, providing detailed information about the molecular weight distribution of the resulting polymers. rsc.orglcms.cz

Online GPC, in particular, offers real-time monitoring of polymerization reactions, enabling precise control over the process and the final product's properties. rsc.orgresearchgate.net By analyzing samples at different reaction times, researchers can track the formation of oligomers and polymers, observing the shift in molecular weight and the change in polydispersity index (PDI). researchgate.net This data is crucial for understanding the reaction kinetics and for tailoring the synthesis to achieve desired polymer characteristics. For instance, GPC can be used to analyze the molecular weight and PDI of polysiloxanes synthesized through non-hydrolytic sol-gel reactions. researchgate.net

Key data obtained from GPC analysis includes:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.

The ability to monitor these parameters is vital for quality control in the production of silane-based polymers and for research into new materials with customized properties. lcms.cz

Surface and Interfacial Characterization Techniques

The efficacy of this compound as a coupling agent hinges on its ability to modify and adhere to substrate surfaces. A variety of surface-sensitive techniques are employed to characterize these modified interfaces.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Modified Interfaces

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nanoscale. mdpi.comkorea.ac.kr When a substrate is treated with this compound, SEM can reveal changes in the surface texture, the uniformity of the silane coating, and the nature of the interface between the silane layer and the substrate. researchgate.netijcce.ac.ir For example, SEM analysis has been used to show that silane treatment can enhance the interfacial adhesion between natural fibers and a rubber matrix by improving the dispersion of the fibers. researchgate.net In some cases, silane coupling agents can form a crosslinking layer on a surface that appears as "islands" rather than a continuous film. researchgate.net

In conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane on the treated material. ijcce.ac.ir This is particularly useful for assessing the homogeneity of the silane coating and identifying any areas of agglomeration or incomplete coverage. ijcce.ac.irresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. mdpi.comabo.fiipfdd.de This makes it an ideal tool for studying the thin films formed by this compound on various substrates. mdpi.comkorea.ac.kr

XPS analysis can confirm the successful grafting of the silane onto a surface by detecting the presence of silicon (Si 2p and Si 2s peaks). mdpi.com Furthermore, high-resolution XPS spectra of the carbon (C 1s), oxygen (O 1s), and silicon (Si 2p) regions can provide detailed information about the chemical bonding at the interface. researchgate.net For instance, XPS can be used to identify the formation of Si-O-Metal bonds, which are indicative of a chemical linkage between the silane and a metallic substrate. diva-portal.orgubc.ca The technique can also be used to determine the thickness of the silane layer. mdpi.com

Table 1: Example of XPS Data for a Silane-Treated Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

| C 1s | 284.8 | 65.2 | C-C, C-H |

| 286.3 | 10.5 | C-O | |

| O 1s | 532.1 | 18.3 | Si-O-Si, Si-O-C |

| 533.2 | 3.1 | C-O | |

| Si 2p | 102.3 | 2.9 | Si-O-Si, Si-O-C |

Note: The binding energies and atomic concentrations are illustrative and will vary depending on the specific silane, substrate, and treatment conditions.

Contact Angle Measurements and Surface Energy Analysis for Interfacial Affinity

Contact angle measurements provide a straightforward yet powerful method for assessing the wettability and surface energy of a material, which are directly influenced by surface modifications with silanes like this compound. researchgate.netgelest.combiolinscientific.com The contact angle of a liquid, typically water, on a surface is a measure of its hydrophobicity or hydrophilicity. gelest.comresearchgate.net

A significant change in the water contact angle after treatment with the silane indicates a modification of the surface chemistry. researchgate.netresearchgate.net For instance, the application of a vinyl-functional silane can increase the water contact angle, signifying a more hydrophobic surface. researchgate.net The degree of change can be correlated with the effectiveness of the silane treatment. researchgate.net

Surface energy, a fundamental property governing adhesion, can be calculated from contact angle measurements using different liquids with known surface tension components. aminer.orgmdpi.com This analysis provides insights into the interfacial affinity between the silane-modified surface and other materials, which is crucial for predicting adhesion performance. aminer.org

Table 2: Illustrative Contact Angle and Surface Energy Data

| Surface | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Untreated Substrate | 45 | 55 |

| This compound Treated | 95 | 35 |

Note: These values are for illustrative purposes and can vary based on the substrate and treatment process.

In-situ Monitoring of Reaction Kinetics

Understanding the reaction kinetics of silane hydrolysis and condensation is critical for controlling the formation of the siloxane network and the final properties of the silane film.

Real-time Hydrolysis and Condensation Tracking via In-situ FTIR/Raman Spectroscopy

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time monitoring of the chemical reactions involved in the hydrolysis and condensation of this compound. mdpi.comrsc.org These spectroscopic methods allow researchers to track the changes in functional groups as the reactions proceed. youtube.commdpi.com

During hydrolysis, the methoxypropoxy groups (-OCH(CH₃)CH₂OCH₃) of the silane react with water to form silanol (B1196071) groups (Si-OH) and methoxypropanol. This can be monitored by observing the disappearance of the Si-O-C stretching vibrations and the appearance of the Si-OH and O-H stretching bands in the FTIR or Raman spectra. researchgate.net

The subsequent condensation reaction, where silanol groups react with each other to form siloxane bonds (Si-O-Si), can be tracked by the growth of the characteristic Si-O-Si absorption band. researchgate.net By monitoring the intensity of these key vibrational bands over time, kinetic parameters for both hydrolysis and condensation can be determined. nih.govmdpi.com This information is vital for optimizing reaction conditions such as pH, temperature, and catalyst concentration to achieve the desired siloxane network structure and properties. researchgate.netdtic.mil

Table 3: Key Vibrational Bands for Monitoring Silane Reactions

| Functional Group | Typical Wavenumber Range (cm⁻¹) (FTIR/Raman) | Reaction Stage |

| Si-O-C | ~1100-1000 | Hydrolysis (disappearance) |

| Si-OH | ~900 and ~3700-3200 | Hydrolysis (appearance), Condensation (disappearance) |

| Si-O-Si | ~1130-1000 | Condensation (appearance) |

Note: The exact peak positions can vary depending on the molecular environment.

Turbidity Scanning and Dynamic Light Scattering (DLS) for Monitoring Sol-Gel Processes

The sol-gel process, which involves the hydrolysis and subsequent condensation of precursors like this compound, is fundamental to forming stable coatings and materials. mdpi.com Monitoring the kinetics of these reactions in real-time is crucial for controlling the properties of the final product. In-situ optical techniques such as turbidity scanning and Dynamic Light Scattering (DLS) have emerged as powerful methodologies for this purpose. mdpi.comnih.gov These non-invasive methods allow for the simultaneous tracking of the different stages of the sol-gel reaction, providing detailed insights into reaction rates and the formation of nanostructures. mdpi.comnih.gov

The application of these techniques is particularly effective for organosilanes that are initially immiscible in water, a characteristic that can be leveraged to separately monitor hydrolysis and condensation. mdpi.comnih.gov The silane precursor, being insoluble, forms a distinct phase (a lens) when introduced into an aqueous solution. mdpi.com This phase separation allows a turbidity scanner to track the progress of hydrolysis by measuring the depletion of the silane lens over time. mdpi.comnih.gov As hydrolysis proceeds, the silane is converted into more soluble silanol species, causing the initial lens to dissolve. mdpi.com

Simultaneously, the instrument can scan the bulk solution to monitor the condensation phase. mdpi.com The condensation of silanols leads to the formation of oligomeric species and eventually nanoparticles, which cause the solution to become turbid. mdpi.com This increase in turbidity, measured as a decrease in light transmission, directly correlates with the kinetics of condensation. mdpi.com Dynamic Light Scattering (DLS) complements turbidity scanning by confirming the formation of particles during condensation and providing data on their size and aggregation behavior. mdpi.comnih.govnih.gov

Detailed Research Findings

Research on analogous organosilanes, such as n-propyltrimethoxy silane (nPM), provides a clear framework for how these methodologies can be applied to understand the sol-gel kinetics of this compound. mdpi.com In studies using a two-phase reaction system, turbidity scanning was used to monitor both transmitted and reflected light at defined height increments within a reaction tube. mdpi.com Hydrolysis was quantified as an increase in light transmission through the area of the initial silane lens, while condensation was measured as a decrease in transmission in the bulk solution due to light scattering by the newly formed sol. mdpi.com